N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine

Description

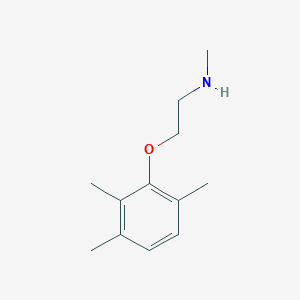

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine (CAS: 915921-02-7) is a tertiary amine featuring a phenoxyethylamine backbone substituted with methyl groups at the 2-, 3-, and 6-positions of the aromatic ring and an N-methyl group on the ethanamine chain.

Properties

IUPAC Name |

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9-5-6-10(2)12(11(9)3)14-8-7-13-4/h5-6,13H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTLXBNDMMUNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCCNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651127 | |

| Record name | N-Methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-02-7 | |

| Record name | N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₉NO

- CAS Number : 915921-02-7

- IUPAC Name : this compound

This compound features a unique structure characterized by a phenoxy group with three methyl substitutions and an ethanamine chain, which may influence its reactivity and biological interactions.

This compound is believed to interact with various biological targets through the following mechanisms:

- Receptor Binding : The compound may act as a ligand for specific receptors, modulating their activity.

- Enzyme Interaction : It can influence enzymatic pathways by binding to enzymes, potentially altering their function.

- Cell Signaling Modulation : The compound might affect signal transduction pathways, thereby influencing cellular responses.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several areas:

-

Antioxidant Activity

- The compound has shown promising antioxidant properties in preliminary studies. It may reduce oxidative stress by scavenging free radicals.

-

Neuroprotective Effects

- Some studies suggest that this compound could have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

-

Anticancer Properties

- Initial investigations indicate that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Further research is needed to elucidate the specific mechanisms involved.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity

A study evaluating the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing significant scavenging activity compared to standard antioxidants.

Comparison with Similar Compounds

Sigma (σ) Receptor Ligands

Key Compounds :

- N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) and N-Ethyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (30) (): Structural Differences: These compounds feature a trifluoromethoxy group at the 3-position of the phenyl ring and a piperidinyl substituent on the ethanamine chain, unlike the trimethylphenoxy group in the target compound. Pharmacological Data:

- Ki values for σ1 receptors: 2.3 nM (29) and 1.8 nM (30).

- Ki values for σ2 receptors: 12 nM (29) and 8.9 nM (30).

| Parameter | Target Compound | Compound 29 | Compound 30 |

|---|---|---|---|

| Aromatic Substituents | 2,3,6-trimethyl | 3-CF3O | 3-CF3O |

| Amine Substituents | N-methyl | N-methyl-piperidinyl | N-ethyl-piperidinyl |

| σ1 Ki (nM) | N/A | 2.3 | 1.8 |

| σ2 Ki (nM) | N/A | 12 | 8.9 |

Comparison : The target compound lacks the trifluoromethoxy and piperidinyl groups, which are critical for high σ-receptor affinity in Compounds 29 and 30. This suggests that substitution patterns on both the aromatic ring and amine chain significantly influence receptor binding .

Histamine Receptor Modulators

Key Compound : Betahistine (N-methyl-2-(2-pyridyl)ethanamine) ():

- Structural Differences: Betahistine replaces the trimethylphenoxy group with a pyridyl moiety.

- Pharmacological Profile :

- H1R agonist : Promotes vasodilation and immune regulation.

- H3R antagonist : Inhibits vestibular neurotransmission, used in treating Ménière’s disease.

| Parameter | Target Compound | Betahistine |

|---|---|---|

| Aromatic Group | 2,3,6-trimethylphenoxy | Pyridyl |

| Receptor Targets | Unknown | H1R agonist/H3R antagonist |

| Clinical Use | None reported | Ménière’s disease |

Comparison: The pyridyl group in Betahistine is essential for histamine receptor interactions, while the trimethylphenoxy group in the target compound may favor different targets, such as σ-receptors or adrenergic systems .

Phenoxyethylamine Derivatives with Varied Substituents

Key Compounds :

- Used as a building block in drug synthesis but lacks reported bioactivity.

- Finoxetines (N,N-dimethyl-2-(2-phenoxyethoxy)ethanamine derivatives) (): Demonstrated dose-dependent behavioral effects in zebrafish, linked to serotonin or norepinephrine modulation.

| Parameter | Target Compound | N,N-Dimethyl-2-phenoxyethanamine | Gravitole |

|---|---|---|---|

| Phenoxy Substituents | 2,3,6-trimethyl | None | 2-methoxy, 6-allyl |

| Amine Substituents | N-methyl | N,N-dimethyl | N,N-diethyl |

| Reported Bioactivity | None | None | Anticonvulsant (inferred) |

Microwave-Synthesized Analogs

Key Compound : N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine ():

- Synthesis : Prepared via microwave-assisted aza-Michael addition, achieving higher efficiency (70–80% yield) compared to traditional methods.

- Structural Features : Anthracene and sulfonyl groups introduce rigidity and polarity (dipole moment: 5.23 Debye).

- Molecular Packing : Dominated by O···H (16.8%) and H···H (48.6%) interactions, influencing crystallinity .

Comparison : The target compound lacks the sulfonyl and anthracene moieties, which are critical for the crystallographic properties and synthetic scalability of the microwave-synthesized analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.